ethyl 1-isopropyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is a complex compound with a unique structure. Similar compounds have been found to interact with various biological targets, suggesting that this compound may also have multiple targets .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting that this compound may also have a broad range of effects .
Result of Action
Similar compounds have been found to have various effects, suggesting that this compound may also have a broad range of effects .
Action Environment
It is likely that factors such as temperature, ph, and the presence of other compounds could influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-isopropyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method is the reaction of ethyl acetoacetate with isopropylhydrazine under acidic or basic conditions to form the pyrazole ring . The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazole-3-alcohols, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
ethyl 1-propan-2-ylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6-11(10-8)7(2)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSYBDIVLBCQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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